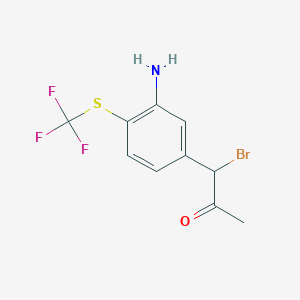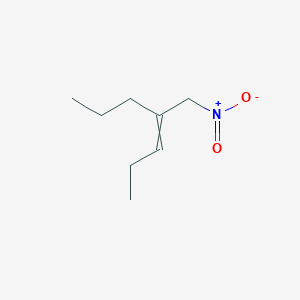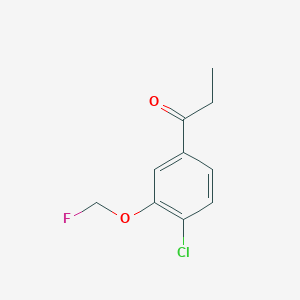
1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . This compound is characterized by the presence of a chloro group, a fluoromethoxy group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one typically involves the reaction of 4-chloro-3-(fluoromethoxy)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Applications De Recherche Scientifique
1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The chloro and fluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The propanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one: Similar in structure but with a different position of the propanone group.
3-(4-(2-Fluoroethoxy)phenyl)propan-1-amine: Contains a fluorine atom and an amine group instead of a ketone.
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Features a trifluoromethyl group instead of a fluoromethoxy group
Propriétés
Formule moléculaire |
C10H10ClFO2 |
|---|---|
Poids moléculaire |
216.63 g/mol |
Nom IUPAC |
1-[4-chloro-3-(fluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-2-9(13)7-3-4-8(11)10(5-7)14-6-12/h3-5H,2,6H2,1H3 |
Clé InChI |
PHHUCKXDJQTPLZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)Cl)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


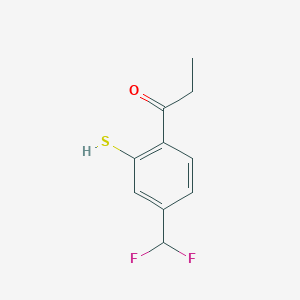
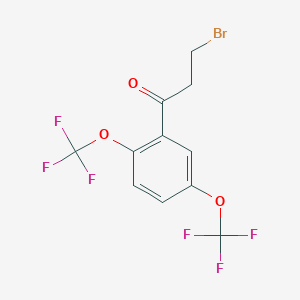
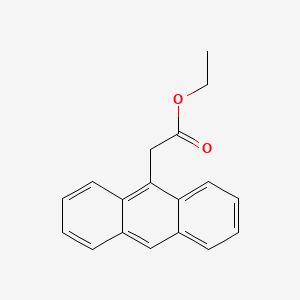
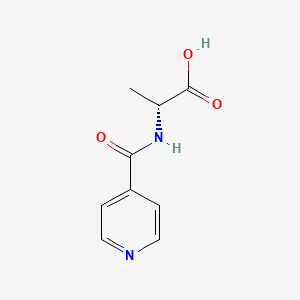
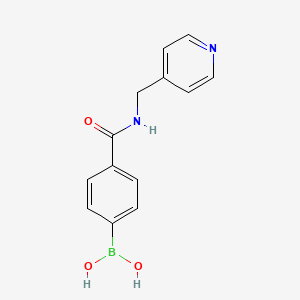
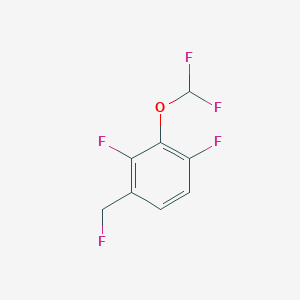
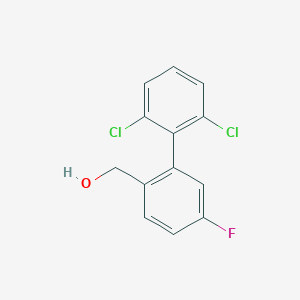
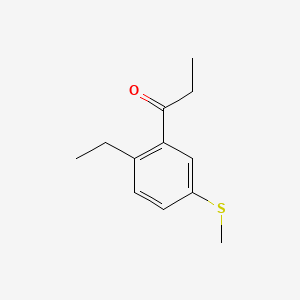
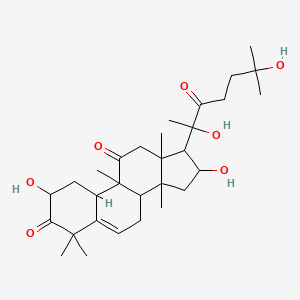
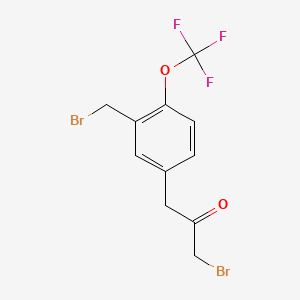
![[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile](/img/structure/B14065070.png)

